2,3-Di-O-methyl-D-glucose
Description
Conceptual Framework of Glycosidic Modifications in Biological Systems
The vast complexity and diversity of carbohydrates in nature are significantly enhanced by various modifications of their constituent monosaccharides. nih.gov In biological systems, the hydroxyl groups of sugars can undergo a range of chemical alterations, including methylation, phosphorylation, sulfation, and acetylation. nih.gov These modifications are not random; they are precisely controlled by enzymes and serve to mediate specific biological functions, particularly in cellular recognition, signaling, and structural integrity. nih.govportlandpress.com
Unlike the synthesis of proteins or nucleic acids, which are directly templated by genetics, the construction of complex carbohydrates (glycans) is a non-templated process. portlandpress.com It relies on the coordinated action of a network of enzymes, such as glycosyltransferases, within cellular compartments like the endoplasmic reticulum and Golgi apparatus. portlandpress.com This enzymatic control allows for the creation of a vast array of glycan structures from a limited number of monosaccharide building blocks. portlandpress.com Glycosylation, the attachment of these glycans to proteins and lipids, can profoundly influence the properties of the resulting glycoconjugates, affecting their stability, transport, and interaction with other molecules. researchgate.net For instance, the presence of a glycan moiety can be crucial for the biological activity of a compound or can improve its pharmacokinetic properties. researchgate.net
Historical Context of Methylated Sugars in Carbohydrate Research
The use of methylated sugars has a long and significant history in the field of carbohydrate chemistry. As early as the 1920s and 1930s, methylation was recognized as a powerful tool for the structural elucidation of complex polysaccharides. britannica.comacs.org The key advantage of using methylation, for example with methyl iodide, is that it converts the free hydroxyl groups of a carbohydrate into stable methyl ethers without breaking the glycosidic bonds that link the monosaccharide units together. britannica.com
Once the polysaccharide is fully methylated, it can be hydrolyzed to break the glycosidic linkages, yielding a mixture of partially methylated monosaccharides. britannica.com By identifying the positions of the free hydroxyl groups on these resulting sugar molecules, chemists could deduce which positions were originally involved in the glycosidic linkages within the polysaccharide structure. britannica.com This classical methylation analysis was fundamental in determining the structures of important polysaccharides like starch and cellulose (B213188), revealing, for example, that 2,3,6-tri-O-methyl-D-glucose is a major product from methylated starch, indicating the linkage patterns in the original polymer. britannica.com
Significance of Regioselective Methylation in Glucose Analogues for Research
However, achieving regioselectivity is a significant chemical challenge because the various hydroxyl groups on a sugar molecule often have similar reactivity. nih.gov To overcome this, chemists have developed sophisticated strategies involving the use of protecting groups to temporarily block certain hydroxyls while leaving the desired one available for methylation. cdnsciencepub.com More advanced methods utilize catalysts, such as those based on organotin compounds like dibutyltin (B87310) oxide or dimethyltin (B1205294) dichloride, which can activate a specific hydroxyl group and direct the methylation reagent to that site. researchgate.netacs.org Concurrently, the discovery and characterization of regiospecific enzymes, namely sugar-O-methyltransferases (OMTs), offer a powerful biotechnological approach. nih.gov These enzymes can transfer a methyl group to a specific hydroxyl position on a sugar substrate with high precision, providing a more sustainable and efficient alternative to complex chemical synthesis. nih.gov
Table 2: Examples of Methylated Glucose Analogues and Their Research Focus This interactive table summarizes various di-O-methyl-D-glucose isomers and their relevance in research.
| Compound Name | Positions of Methyl Groups | Research Application/Significance | Source(s) |
| 2,3-Di-O-methyl-D-glucose | 2, 3 | Substrate for enzymatic assays; building block for complex carbohydrate synthesis. ontosight.ai | Ontosight ontosight.ai |
| 2,6-Di-O-methyl-D-glucose | 2, 6 | Studied for its potential to inhibit glucose transport in cells, relevant to diabetes and cancer research. ontosight.ai | Ontosight ontosight.ai |
| 3,6-Di-O-methyl-D-glucose | 3, 6 | Synthesis methods have been a subject of study to create simpler and more practical routes for its production. google.com | Google Patents google.com |
| 3,5-Di-O-methyl-D-glucose | 3, 5 | A synthetic target in carbohydrate chemistry, with various published methods for its preparation. acs.org | J. Org. Chem. acs.org |
Structure
2D Structure
Properties
CAS No. |
4261-27-2 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)8(14-2)7(12)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI Key |
CPALRJNELRTQTO-ULAWRXDQSA-N |
Isomeric SMILES |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC |
Canonical SMILES |
COC(C=O)C(C(C(CO)O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Di O Methyl D Glucose
Classical Approaches to Selective O-Methylation of Glucose
Classical methods are characterized by the sequential protection and deprotection of hydroxyl groups to expose only the desired positions for methylation.
The most common and direct strategy for synthesizing 2,3-Di-O-methyl-D-glucose involves the use of a temporary protecting group to block the C-4 and C-6 hydroxyls. ontosight.ainih.gov The formation of a benzylidene acetal (B89532) is a well-established method for this purpose. ontosight.aiorgsyn.org
The synthesis typically begins with a glycoside of glucose, such as methyl α-D-glucopyranoside. This starting material is reacted with benzaldehyde, often in the presence of a catalyst like zinc chloride or camphor-10-sulphonic acid, to form methyl 4,6-O-benzylidene-α-D-glucopyranoside. orgsyn.orgdergipark.org.trresearchgate.net In this key intermediate, the hydroxyl groups at positions 4 and 6 are masked within the cyclic acetal structure, leaving the hydroxyls at C-2 and C-3 accessible for chemical modification. ontosight.ai
With the C-2 and C-3 positions exposed, methylation can be carried out. This is typically achieved using a strong base, such as sodium hydride, and a methylating agent like methyl iodide. smolecule.com This reaction yields the fully protected intermediate, methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside. ontosight.ai
The final stage of the synthesis involves the removal of the protecting groups. The benzylidene acetal is cleaved under acidic conditions or via hydrogenolysis, which exposes the hydroxyl groups at C-4 and C-6. Subsequently, the anomeric methyl glycoside is hydrolyzed using acid to yield the final target compound, this compound. smolecule.com This strategic use of protecting groups ensures high regioselectivity for methylation at the desired C-2 and C-3 positions.
An alternative to the multi-step protection of glucose itself is to start with a precursor that already possesses some of the desired structural features.
D-glucurono-6,3-lactone: This precursor can be used to synthesize various methylated glucose derivatives. For instance, a method for producing 3,6-di-O-methyl-D-glucose demonstrates the utility of this starting material. google.com The synthesis begins by converting D-glucurono-6,3-lactone into its 1,2-O-isopropylidene derivative. google.com The remaining free hydroxyl at C-5 is then protected, for example, with a tetrahydropyranyl (THP) group. The crucial step involves the reduction of the lactone at C-6 and the uronic acid at C-5 to primary hydroxyls, which can be accomplished using a reducing agent like lithium aluminium hydride (LiAlH₄). google.com The newly formed hydroxyls at C-3 and C-6 are then methylated, followed by acidic hydrolysis to remove the isopropylidene and THP protecting groups, yielding the final product. google.com While this specific pathway yields the 3,6-isomer, modification of the protection and methylation sequence could theoretically direct the synthesis towards other isomers, although direct synthesis of the 2,3-isomer from this precursor is not prominently documented.
3-O-methyl-D-glucose: Starting with a monomethylated glucose, such as 3-O-methyl-D-glucose, provides a more direct route. A synthesis of 3,6-di-O-methyl-D-glucose has been reported starting from 5-O-allyl-1,2-O-isopropylidene-3-O-methyl-α-D-glucofuranose. google.com For the synthesis of the 2,3-isomer, one would theoretically start with 3-O-methyl-D-glucose, protect the C-4 and C-6 positions (e.g., as a benzylidene acetal), methylate the exposed C-2 hydroxyl, and then remove all protecting groups.
Modern Synthetic Pathways for Enhanced Yield and Stereoselectivity
Modern synthetic efforts focus on improving the efficiency, yield, and control of stereochemistry throughout the reaction sequence.
The combination of methyl iodide and silver oxide (Ag₂O) is a classic and effective method for methylation, known as the Purdie methylation. google.comsci-hub.se This method is often used for exhaustive methylation but can be applied in a directed manner on partially protected substrates. researchgate.netceon.rs For example, after protecting the C-4 and C-6 positions of methyl α-D-glucopyranoside, the resulting diol can be treated with methyl iodide and silver oxide to methylate the C-2 and C-3 hydroxyls. ontosight.ai The reaction with silver oxide is considered a mild procedure and has been extensively used in carbohydrate chemistry for over a century. researchgate.net Other related methods, such as using sodium hydride with methyl iodide in a solvent like dimethylformamide (DMF), are also highly effective and common. smolecule.com
Reductive methods are crucial for the deprotection steps, particularly for the cleavage of acetal protecting groups. The 4,6-O-benzylidene acetal, for instance, can be regioselectively opened under various reductive conditions to yield either a free 4-OH or 6-OH group, although for the synthesis of the 2,3-di-O-methyl derivative, it is typically removed completely. synthose.com Common reagents for this cleavage include lithium aluminium hydride (LiAlH₄) combined with aluminum chloride (AlCl₃) or catalytic hydrogenolysis over a palladium catalyst. synthose.commdpi.com
Acidic hydrolysis is the final, critical step to liberate the target molecule from its protected precursors. google.com This step removes acid-labile protecting groups like isopropylidene acetals, benzylidene acetals, and the anomeric methyl glycoside. smolecule.comgoogle.com The conditions for hydrolysis must be carefully controlled to ensure complete deprotection without causing unwanted side reactions or degradation of the final product. For example, a 1% aqueous sulfuric acid solution can be used to hydrolyze protected intermediates to yield the final methylated glucose. google.com The equilibrium between glucuronic acid and its lactone form is also pH-dependent, with acidic conditions favoring the lactone.
Comparison of Synthetic Efficiencies and Regioselectivities
The choice of synthetic strategy for this compound depends on factors such as starting material availability, desired scale, and the need for regiochemical purity. The classical protection-deprotection strategy starting from a simple glucoside is the most direct and regioselective route to the 2,3-isomer.
The pathway utilizing D-glucurono-6,3-lactone is elegant but, as documented, leads to the 3,6-di-O-methyl isomer. Redirecting this synthesis to the 2,3-isomer would require a more complex protection scheme. However, the reported yields for the steps in the 3,6-isomer synthesis are often high, with individual steps like protection, reduction, and hydrolysis frequently exceeding 85-95%. google.com
The following table provides a comparative overview of the key features of these synthetic approaches.
| Feature | Protection-Deprotection Strategy | Precursor-Based Strategy (from D-glucurono-6,3-lactone) |
| Starting Material | Methyl α-D-glucopyranoside | D-glucurono-6,3-lactone |
| Key Intermediate | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1,2-O-Isopropylidene-D-glucurono-6,3-lactone |
| Regioselectivity | High for C-2 and C-3 methylation | As reported, leads to 3,6-di-O-methylation google.com |
| Key Reactions | Acetal formation, Methylation, Acetal cleavage, Hydrolysis | Acetal formation, Reduction (LiAlH₄), Methylation, Hydrolysis google.com |
| Advantages | Direct and well-established route to the 2,3-isomer. | Utilizes a different, readily available starting material. |
| Disadvantages | Multiple protection/deprotection steps required. | Documented route does not lead to the 2,3-isomer; requires significant modification. |
| Reported Yields | Varies by step; generally good to high. | High for individual steps (e.g., 92% for final hydrolysis to 3,6-isomer) google.com |
Ultimately, the protection-deprotection strategy starting with the formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside remains the most reliable and regioselective method for obtaining this compound for synthetic applications.
Scale-up Considerations for Research Applications
The transition from small-scale laboratory synthesis of this compound to the production of gram-scale quantities necessary for extensive research applications presents a distinct set of challenges. While initial syntheses may focus on proof-of-concept, scaling up requires a thorough re-evaluation and optimization of the entire synthetic pathway to ensure efficiency, reproducibility, and cost-effectiveness. Key considerations revolve around reaction yields, protecting group strategies, and purification methods.
A primary challenge in scaling up carbohydrate syntheses is the potential for a dramatic decrease in reaction yields. In synthetic routes for related methylated glucose derivatives, it has been observed that moving from a 1-gram to a 1.5-gram scale can cause yields to drop from over 80% to less than 33%. nih.gov This phenomenon necessitates a robust synthetic sequence where each step is optimized for larger quantities. The synthesis of this compound inherently relies on a precise sequence of protection and deprotection steps to selectively methylate the hydroxyl groups at the C2 and C3 positions while leaving those at C1, C4, and C6 untouched. rsc.orgrsc.org The efficiency and selectivity of these protecting group manipulations are critical and often require re-optimization for larger batches.
Strategies for successful scale-up involve a careful selection of synthetic routes, prioritizing reliability and step-economy. mdpi.com For instance, achieving complete methylation in related polysaccharide syntheses has been shown to require repeated additions of the methylating agent, such as methyl iodide, in significant excess. researchgate.net The choice of protecting groups is also paramount; they must be stable enough to withstand intermediate steps but removable in high yield without affecting the target methyl ethers. rsc.org For example, a common strategy involves protecting the 4- and 6-positions using a benzylidene acetal, which can then be removed under specific hydrogenolysis conditions after methylation.
Furthermore, purification of intermediates and the final product becomes a significant bottleneck at larger scales. While column chromatography is feasible for milligram quantities, it is often impractical for gram-scale production. mdpi.commdpi.com Therefore, developing protocols that yield products amenable to crystallization or other non-chromatographic purification techniques is highly advantageous for efficient scale-up. The optimization of every stage, from starting material loading to final product isolation, is essential for the successful and economical production of this compound in the quantities required for comprehensive research. acs.org
Interactive Data Table: Challenges and Strategies in Scaling Up this compound Synthesis
| Challenge | Description | Optimization Strategy | Supporting Evidence |
| Yield Attenuation | Reaction yields often decrease significantly as the reaction scale increases. | Systematically re-optimize each synthetic step for the target scale. Prioritize robust and reliable reaction sequences over shorter, less dependable routes. mdpi.com | A documented synthesis of a related glucose derivative showed a yield drop from ~84% to <33% when scaling from 1 g to 1.5 g. nih.gov |
| Protecting Group Strategy | The multi-step protection/deprotection sequence required for regioselective methylation is complex and can lead to yield loss at each stage. rsc.orgrsc.org | Select protecting groups that are robust, high-yielding, and can be selectively removed under conditions that do not affect the desired methyl ethers. | The synthesis of 2,3-di-O-methylcellulose involves protecting the C6 position with a trityl group before methylation. researchgate.net |
| Reaction Conditions | Conditions optimized for small-scale synthesis (e.g., stoichiometry, temperature) may not be directly transferable to larger scales. | Adjust reagent stoichiometry and reaction parameters. For example, use a significant excess of the methylating agent, potentially in repeated additions, to drive the reaction to completion. researchgate.net | Complete methylation of cellulose (B213188) required up to five additions of methyl iodide. researchgate.net |
| Purification | Purification by column chromatography becomes inefficient and costly at gram-scales and beyond. mdpi.commdpi.com | Develop protocols that yield crystalline intermediates or final products, enabling purification by recrystallization instead of chromatography. | Researchers often aim for crystallization to avoid chromatography in large-scale syntheses. mdpi.commdpi.com |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Chromatographic Separation and Quantification Methods for Methylated Sugars
Chromatographic techniques are central to the isolation and quantification of 2,3-Di-O-methyl-D-glucose. The choice of method depends on the research goal, whether it is resolving isomers, performing quantitative analysis in biological models, or assessing purity.
Historically, paper chromatography has been a foundational technique for the separation of carbohydrates. Its application to methylated sugars proved to be a significant advancement, replacing more laborious methods like fractional recrystallization. scribd.com This method is particularly effective for resolving positional isomers, which often exhibit different migration rates on the paper based on their polarity and interaction with the stationary and mobile phases. For instance, paper chromatography can effectively separate this compound from its isomers, such as the 2,3,6-trimethylated form. scribd.com The separation is based on the principle that the rate of movement of a compound is related to its partition coefficient between the stationary phase (water-saturated paper) and a mobile organic solvent phase.
Different solvent systems can be employed to optimize the separation of various methylated sugar mixtures. The results are often reported as Rg values, which represent the mobility of a compound relative to glucose.
Table 1: Example of Relative Mobility of Methylated Glucoses in Paper Chromatography
| Compound | Rg value |
| This compound | 0.57 |
| 4,6-Di-O-methyl-D-mannose | 0.57 |
| 3,5-Di-O-methyl-D-mannose | 0.58 |
| 3-O-Methylquinovose | 0.60 |
| Note: Data is illustrative of typical separations and values can vary with the specific chromatographic system used. Data sourced from scribd.com. |
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used technique for the quantitative analysis of methylated sugars. chemrxiv.org Due to the low volatility of sugars, a derivatization step is required to convert them into more volatile compounds suitable for gas chromatography. chemrxiv.org For methylated glucoses, this typically involves creating trimethylsilyl (B98337) (TMS) ether derivatives or converting them to their corresponding alditol acetates. nih.govcdnsciencepub.com
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the capillary column's stationary phase. nih.gov The separated compounds then enter the mass spectrometer, which provides both identification based on the mass fragmentation pattern and precise quantification. nih.gov GC/MS analysis is noted for its high precision and sensitivity, allowing for the measurement of methylated sugars in small sample volumes, such as human plasma. nih.gov This makes it an essential tool in metabolomics and studies of glucose transport and metabolism, where related compounds like 3-O-methyl-D-glucose are used as probes. chemrxiv.orgnih.gov
Quantitative determination of different di-O-methyl-D-glucose isomers is possible by comparing their retention times and peak areas to known standards. tandfonline.com
Table 2: Relative Retention Times of Methyl Glycosides from Di-O-methyl-D-glucose by GC
| Component Peak | Relative Retention Time (to methyl-2,3,4,6-tetra-O-methyl-β-D-glucoside) |
| Di-O-methyl-D-glucose (Isomer 1) | 2.29 |
| Di-O-methyl-D-glucose (Isomer 2) | 2.62 |
| Note: Retention times are specific to the column and conditions used in the experiment. Data sourced from tandfonline.com. |
High-Performance Liquid Chromatography (HPLC) is a versatile tool for carbohydrate analysis. For underivatized sugars, a particularly effective method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). lcms.czmsu.ru This technique is well-suited for assessing the analytical purity of this compound.
HPAE-PAD takes advantage of the fact that carbohydrates become weakly anionic at a high pH (typically >12). msu.ruthermofisher.com These oxyanions can be separated with high resolution on specialized polymeric anion-exchange columns that are stable to alkaline conditions. thermofisher.com Detection is achieved via pulsed amperometry, where the eluting carbohydrates are oxidized at the surface of a gold electrode in a flow-through cell. This detection method is highly sensitive and specific for carbohydrates, eliminating the need for derivatization. researchgate.net
The method has been successfully used to separate and quantify a wide range of carbohydrates, including monosaccharides and their methylated derivatives like 3-O-methylglucose, from complex biological matrices such as urine. lcms.czresearchgate.net The high resolving power of modern HPAE-PAD columns, such as the Dionex CarboPac series, allows for the separation of closely related structures, making it an excellent choice for determining the purity of a specific methylated sugar like this compound and for oligosaccharide profiling. msu.ruthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the unambiguous structural elucidation of organic molecules, including methylated carbohydrates like this compound. It provides detailed information about the carbon skeleton, the position of substituents, and the three-dimensional stereochemistry. nih.gov
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the structure of this compound. The chemical shift of each nucleus is highly sensitive to its local electronic environment.
In the ¹H-NMR spectrum, the presence of two distinct signals in the methoxy (B1213986) region (typically δ 3.4-3.7 ppm), each integrating to three protons, confirms the presence of two methyl ether groups. The signals for the ring protons (H-1 to H-6) appear in characteristic regions, with the anomeric proton (H-1) being the most downfield of the ring protons.
In the ¹³C-NMR spectrum, the methylation at the C-2 and C-3 positions causes a significant downfield shift for these carbons compared to their positions in unsubstituted D-glucose due to the ether linkage. The carbons of the two methyl groups themselves will appear as sharp signals, typically in the δ 58-62 ppm range. The chemical shifts of all other carbons in the ring (C-1, C-4, C-5, C-6) are also subtly affected, providing a unique fingerprint for the molecule. nih.gov Complete assignment of all proton and carbon signals is crucial for confirming the methylation pattern. researchgate.netslu.se
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for Key Positions in this compound
| Position | Atom | Illustrative Chemical Shift (ppm) | Multiplicity / Notes |
| 1 | ¹H | ~4.6-5.2 | d (doublet), value depends on α/β anomer |
| 1 | ¹³C | ~97-104 | Depends on α/β anomer |
| 2 | ¹³C | ~80-84 | Downfield shift due to methylation |
| 3 | ¹³C | ~82-86 | Downfield shift due to methylation |
| 2-OCH₃ | ¹H | ~3.5 | s (singlet) |
| 3-OCH₃ | ¹H | ~3.6 | s (singlet) |
| 2-OCH₃ | ¹³C | ~60 | |
| 3-OCH₃ | ¹³C | ~61 | |
| Note: These are representative values. Actual chemical shifts are dependent on the solvent, temperature, and whether the sugar is in the α or β anomeric form. Data is based on general principles and published data for related compounds researchgate.netresearchgate.net. |
While 1D-NMR provides essential data, two-dimensional (2D) NMR experiments are required for the definitive assignment of all signals and the confirmation of stereochemistry. rsc.org
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) : These homonuclear experiments reveal proton-proton (¹H-¹H) coupling networks. A COSY spectrum shows correlations between protons that are coupled through two or three bonds (e.g., H-1 to H-2, H-2 to H-3). TOCSY extends these correlations through an entire spin system, allowing, for example, the identification of all protons belonging to a single glucose ring starting from the well-resolved anomeric proton signal. nih.govacs.org
Heteronuclear Single Quantum Coherence (HSQC) : This is a ¹H-¹³C correlation experiment that identifies which proton is directly attached to which carbon atom. nih.gov By correlating the assigned proton signals with their corresponding carbon signals, a full and unambiguous assignment of the ¹³C spectrum is achieved. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) : This experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). nih.govrsc.org For this compound, HMBC is crucial for confirming the exact location of the methyl groups. It would show a correlation from the protons of the methyl group at C-2 to the C-2 carbon, and from the protons of the methyl group at C-3 to the C-3 carbon, thus unequivocally confirming the 2,3-disubstitution pattern. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY) : These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov This information is vital for determining the relative stereochemistry and conformation of the molecule. For example, NOESY correlations between specific ring protons can confirm the chair conformation of the pyranose ring and the axial or equatorial orientation of its substituents. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and detailed insights into its structure through fragmentation analysis. The molecular formula of this compound is C₈H₁₆O₆, corresponding to a molecular weight of approximately 208.21 g/mol . nih.govchemspider.com In a typical MS experiment, the molecule is ionized, often using soft ionization techniques like Electrospray Ionization (ESI) to minimize premature fragmentation and preserve the molecular ion. acs.org
The analysis of the resulting mass spectrum allows for the verification of the molecular mass. For this compound, the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would be observed in positive ion mode.
Fragmentation within the mass spectrometer, induced by techniques such as collision-induced dissociation (CID), provides a structural fingerprint of the molecule. researchgate.net While the fragmentation of D-glucose itself is known to be complex, the fragmentation patterns of its methylated derivatives are instrumental in determining the specific positions of the methyl groups. researchgate.netchempap.org Studies on various methyl O-methyl-D-glucopyranosides have shown that the relative intensities of specific fragment ions can be used to unambiguously assign the location of methoxyl groups. chempap.org For instance, characteristic losses and specific fragment ions, such as those at m/z 75, 87, 88, and 101, arise from the cleavage of the pyranoid ring and are indicative of the methylation pattern. chempap.org
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₆ | nih.gov, chemspider.com |
| Molecular Weight | 208.21 g/mol | nih.gov |
| Exact Mass | 208.09468823 Da | nih.gov |
| Common Ion Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺ | acs.org |
LC/MS and LC/MS/MS for Metabolic Profiling in in vitro Systems
Liquid chromatography coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) are powerful platforms for metabolic profiling, enabling the separation, detection, and identification of metabolites in complex biological samples. ekb.eglcms.cz These techniques are highly applicable for studying the fate of this compound in in vitro systems, such as cell cultures or enzymatic assays. ontosight.ainih.gov Because it is transported but not readily metabolized by the same primary pathways as glucose, 3-O-methyl-D-glucose is often used to study glucose transport. nih.gov Similarly, this compound can serve as a specific substrate or inhibitor to probe the activity of carbohydrate-processing enzymes. ontosight.ai
An in vitro study might involve incubating this compound with a specific enzyme or cell line. Over time, samples can be collected and analyzed by LC/MS/MS to track the disappearance of the parent compound and the appearance of potential metabolites.
The chromatographic separation is typically achieved using columns designed for polar molecules, such as Hydrophilic Interaction Liquid Chromatography (HILIC) columns. nih.gov The mobile phases often consist of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. nih.govrsc.org The mass spectrometer, operating in either positive or negative ESI mode, detects the parent compound and any metabolites formed. rsc.org Tandem MS (MS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation patterns are compared against databases or known standards to confirm their identities. mdpi.com This untargeted or targeted approach allows for a comprehensive profile of how this compound is processed or modified in the given biological context. nih.gov
| Parameter | Typical Setting | Purpose |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar analytes like sugars and their metabolites. nih.gov |
| Mobile Phase A | Water with buffer (e.g., 25 mM ammonium acetate) | Aqueous component for gradient elution. nih.gov |
| Mobile Phase B | Acetonitrile | Organic component for gradient elution. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Soft ionization suitable for polar, non-volatile molecules, providing comprehensive detection. rsc.org |
| MS Analysis | Full Scan (MS1) | Detects all ions within a specified mass range. |
| MS/MS Analysis | Product Ion Scan (MS2) | Fragments specific precursor ions to generate structural information for metabolite identification. mdpi.com |
Mechanistic Studies of Cellular Interactions in Research Models
Investigation of Cellular Uptake Mechanisms of Methylated Glucose Analogues
Due to its structural similarity to glucose, 2,3-Di-O-methyl-D-glucose is utilized to investigate the mechanisms of cellular uptake. smolecule.com Its transport into cells is primarily mediated by the same family of facilitative glucose transporters (GLUTs) that are responsible for the uptake of native glucose.
The uptake of glucose and its analogues is a critical process for cellular energy and is facilitated by a family of membrane proteins known as glucose transporters (GLUTs). Studies in various cell lines have been instrumental in characterizing the role of different GLUT isoforms in the transport of methylated glucose analogues like this compound.
Facilitated diffusion is the primary mechanism by which this compound enters cells, a process mediated by GLUT proteins. nih.gov Different cell types express a variety of GLUT isoforms, each with distinct affinities and transport kinetics for glucose and its analogues. For instance, GLUT1 and GLUT3 are prominently expressed in human microvascular endothelial cells and are key to the uptake of glucose analogues. molbiolcell.org In thyroid cancer cell lines, GLUT1 and GLUT3 are also the main transporters involved in glucose uptake. d-nb.info Similarly, the transport of another methylated glucose analogue, 3-O-methyl-D-glucose (3-OMG), across the blood-brain barrier is facilitated by GLUT1 and GLUT3. nih.gov The substrate selectivity of these transporters has been a subject of intense research. For example, analysis of GLUT12 in Xenopus laevis oocytes demonstrated a preference for D-glucose over other sugars like 2-deoxy-D-glucose (2-DOG) and D-galactose. researchgate.net
Table 1: GLUT Isoforms and Their Role in Methylated Glucose Analogue Transport
| GLUT Isoform | Cell Line/System | Key Findings | Reference(s) |
|---|---|---|---|
| GLUT1 | Human Microvascular Endothelial Cells | Facilitates uptake of 2-deoxyglucose. | molbiolcell.org |
| GLUT3 | Human Microvascular Endothelial Cells | Facilitates uptake of 2-deoxyglucose. | molbiolcell.org |
| GLUT1 | Thyroid Cancer Cell Lines | Main transporter for glucose uptake. | d-nb.info |
| GLUT3 | Thyroid Cancer Cell Lines | Main transporter for glucose uptake. | d-nb.info |
| GLUT1 | Blood-Brain Barrier | Facilitates transport of 3-O-methyl-D-glucose. | nih.gov |
| GLUT3 | Blood-Brain Barrier | Facilitates transport of 3-O-methyl-D-glucose. | nih.gov |
| GLUT12 | Xenopus laevis Oocytes | Shows substrate selectivity, preferring D-glucose. | researchgate.net |
Competition studies are a cornerstone of transport mechanism research, providing insights into the shared pathways and relative affinities of different substrates for the same transporter. In the context of this compound, these studies have confirmed its interaction with the same transporters as native glucose and other well-known glucose analogues.
In vitro experiments have consistently demonstrated that the uptake of radiolabeled glucose analogues can be competitively inhibited by the presence of excess unlabeled glucose or other analogues. For example, in human adipose tissue-derived microvascular endothelial cells (HAMEC), the uptake of [³H]-2-deoxyglucose was reduced by approximately 40% in the presence of 1 mM 2-DG or 1 mM glucose, confirming that they share a facilitated transport mechanism. molbiolcell.org Similarly, studies using Clone 9 cells showed that 3-O-methyl-D-glucose competes with 2-deoxy-D-glucose for uptake. researchgate.net
The affinity of various glucose analogues for GLUT transporters can differ. Research on 3-O-methyl-D-glucose (3-OMG) has shown that it competes with glucose for access to GLUT-1 and GLUT-3 transporters in the brain. nih.gov In fact, 3-OMG exhibits a high affinity for hexose (B10828440) carriers in the mouse brain, estimated to be around 90% of the affinity for D-glucose. nih.gov Another analogue, 3-deoxy-3-fluoro-D-glucose (3-FG), competitively inhibits glucose uptake, with an inhibition constant (Ki) of approximately 12.8 mM, compared to 6.1 mM for 3-O-methyl-D-glucose. This indicates that 3-OMG is a more potent competitor for glucose transporters than 3-FG.
Table 2: Competitive Inhibition of Glucose Analogue Uptake
| Cell/System | Analogue Studied | Competitor(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| HAMEC | [³H]-2-deoxyglucose | 2-DG, D-glucose | ~40% inhibition of uptake, indicating shared transporters. | molbiolcell.org |
| Clone 9 cells | 2-deoxy-D-glucose | 3-O-methyl-D-glucose | Competitive uptake observed. | researchgate.net |
| Brain | 3-O-methyl-D-glucose | D-glucose | Competes for access to GLUT-1 and GLUT-3. | nih.gov |
| General | 3-deoxy-3-fluoro-D-glucose | D-glucose | Competitively inhibits glucose uptake with a Ki of ~12.8 mM. | |
| General | 3-O-methyl-D-glucose | D-glucose | Competitively inhibits glucose uptake with a Ki of ~6.1 mM. |
Intracellular Localization and Fate in Research Cell Models
Once transported into the cell, the fate of this compound diverges significantly from that of native glucose. Its methylated structure prevents phosphorylation by hexokinases, the first and committing step of glycolysis. ebi.ac.uk This metabolic inertia is a key feature that makes it a useful tool for studying transport in isolation.
Unlike glucose, which is rapidly phosphorylated to glucose-6-phosphate and enters various metabolic pathways, this compound remains largely unmodified within the cytoplasm. This lack of metabolic trapping means that its intracellular concentration can equilibrate with the extracellular concentration, and it can be transported back out of the cell via the same GLUT transporters that facilitated its entry. revvity.co.jp This bidirectional movement is in contrast to analogues like 2-deoxy-D-glucose, which is phosphorylated to 2-deoxy-D-glucose-6-phosphate and becomes trapped intracellularly. revvity.co.jpmdpi.com
Studies using fluorescently labeled glucose derivatives have provided visual evidence of intracellular localization. For instance, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), another glucose analogue that is phosphorylated but not further metabolized, has been used to visualize glucose uptake and distribution. molbiolcell.org While specific imaging studies on the intracellular localization of this compound are less common, its known biochemical properties suggest it would be distributed throughout the cytoplasm without significant accumulation in specific organelles. Some studies on other methylated sugars, like methyl-β-D-glucopyranoside in plant cells, have shown accumulation in the vacuole after synthesis in the cytosol, but this is a specific case and may not be directly applicable to mammalian cells and this compound. oup.com
Permeability Studies Across Biological Barriers in in vitro Systems
The ability of compounds to cross biological barriers, such as the intestinal epithelium and the blood-brain barrier (BBB), is a critical determinant of their physiological effects. In vitro models of these barriers are widely used to assess the permeability of various molecules, including glucose analogues like this compound.
The blood-brain barrier presents a significant obstacle to the entry of many substances into the central nervous system. In vitro models of the BBB, often utilizing primary brain endothelial cells or cell lines like HBMEC, are crucial for studying the transport of potential neurotherapeutics and understanding the mechanisms of nutrient delivery to the brain. mdpi.comahajournals.org The permeability of the BBB is tightly regulated by the expression of specific transporters, including GLUT1, which is highly expressed on both the luminal and abluminal membranes of brain endothelial cells. nih.gov The transport of 3-O-methyl-D-glucose across the BBB has been a subject of research, highlighting the role of GLUT1 in its facilitative diffusion. nih.gov Given its structural similarity, it is expected that this compound would also be transported across in vitro BBB models via GLUT-mediated mechanisms.
Enzymatic Interaction and Metabolism Studies in Research Systems
Substrate Specificity and Inhibition Kinetics with Glycolytic Enzymes in in vitro Assays
The initial step of glycolysis, the phosphorylation of glucose, is a highly regulated process catalyzed by hexokinases. The specificity of these enzymes is paramount, and modifications to the glucose molecule, such as methylation, can drastically alter their interaction.
Direct and extensive kinetic studies on 2,3-Di-O-methyl-D-glucose are limited in publicly available research. However, significant insights can be drawn from studies on closely related methylated glucose analogs, such as 3-O-methyl-D-glucose (3-OMG). Research has demonstrated that methylation at key hydroxyl positions severely impairs the ability of hexokinase to phosphorylate the sugar. The hydroxyl groups at positions C3, C4, and C6 of glucose are critical for proper binding and catalysis within the hexokinase active site.
Studies on 3-OMG show that it is a very poor substrate for hexokinases from various sources, including yeast, beef heart, and plants. nih.govresearchgate.net For instance, the catalytic efficiency (Vmax/Km) of maize root hexokinase for 3-OMG is five orders of magnitude lower than for glucose. nih.gov The maximal velocity (Vmax) for 3-OMG phosphorylation by beef heart and yeast hexokinases is approximately three orders of magnitude lower than for D-glucose, with a Michaelis constant (Km) that is 40 to 120 times higher, indicating a dramatically lower affinity. researchgate.net
Given that this compound has methyl groups at both the C2 and C3 positions, it is expected to be an even poorer substrate for hexokinase than singly methylated analogs. The presence of two methyl groups would introduce significant steric hindrance, likely preventing the molecule from effectively binding to the enzyme's active site and undergoing the conformational changes necessary for phosphorylation. Therefore, it is considered a non-metabolizable glucose analog in the context of glycolysis.
Table 1: Comparative Kinetic Parameters of Hexokinase for Glucose and 3-O-Methyl-D-glucose Data for 3-O-Methyl-D-glucose is presented as an illustrative analog to demonstrate the effect of methylation on hexokinase activity.
| Substrate | Enzyme Source | Km | Vmax | Catalytic Efficiency Reduction (approx.) |
| D-Glucose | Beef Heart | Normal | High | - |
| 3-O-Methyl-D-glucose | Beef Heart | 40-120x higher | ~1000x lower | High |
| D-Glucose | Maize Root | Normal | High | - |
| 3-O-Methyl-D-glucose | Maize Root | Lower Affinity | Lower Velocity | ~100,000x lower |
Modulation of Enzyme Activity by Methylation Patterns
The methylation pattern on a glucose molecule is a critical determinant of its interaction with glycolytic enzymes. The active sites of enzymes like hexokinase have evolved to recognize the specific stereochemistry of D-glucose, involving a network of hydrogen bonds with its hydroxyl groups.
The presence of a methyl group in place of a hydroxyl group disrupts this recognition in two primary ways:
Loss of Hydrogen Bonding: A methyl group cannot act as a hydrogen bond donor, preventing the formation of key interactions that stabilize the enzyme-substrate complex.
Steric Hindrance: The bulkier methyl group can physically clash with amino acid residues in the active site, preventing the substrate from achieving the correct orientation for catalysis.
Methylation at the C3 position, as seen in 3-OMG, dramatically reduces phosphorylation. nih.gov For this compound, the methylation at both C2 and C3 positions would compound this effect. While the C6 hydroxyl remains free for potential phosphorylation, the inability of the enzyme to bind the glucose ring correctly due to the C2 and C3 modifications would effectively inhibit the reaction. This makes such methylated glucose derivatives useful as competitive inhibitors in kinetic studies or as control compounds that can be transported into cells without entering the glycolytic pathway. nih.gov
Glycosidase and Glycosyltransferase Substrate Recognition Studies
While this compound is largely inert in glycolysis, it is a significant molecule in the study of enzymes that build and degrade complex carbohydrates. Glycosidases and glycosyltransferases often exhibit high specificity for the structure of their substrates, including the pattern of substitution on the sugar rings.
In research, methylated sugars are frequently used to probe the active sites of these enzymes. The ability of a glycosidase to cleave a glycosidic bond may be hindered if the adjacent sugar residue is methylated, providing information about the enzyme's substrate recognition requirements. For instance, studies on glycoside hydrolases have shown that methylation at specific positions can dramatically decrease catalytic efficiency, indicating that the corresponding hydroxyl group is crucial for substrate binding or catalysis. nih.gov Conversely, glycosyltransferases, which add sugars to other molecules, may be unable to recognize a methylated sugar as an acceptor, preventing the elongation of a glycan chain. The presence of methylated sugars in natural polysaccharides can, therefore, act as a signal to terminate chain elongation. nih.gov
Biochemical Pathways of Demethylation or Further Transformation in Model Organisms
Once formed or introduced into a biological system, the metabolic fate of this compound is of interest. Generally, O-methylated sugars are considered to be metabolically stable. nih.gov In vivo studies using radiolabeled 3-O-methyl-D-glucose in rats showed that the vast majority of the compound (>90-97%) was recovered unmetabolized from plasma, brain, heart, and liver after 60 minutes. nih.gov
While biological demethylation is a known process, often carried out by cytochrome P450 enzymes in the liver as part of xenobiotic metabolism, specific pathways for the demethylation of this compound in model organisms are not well-documented. The high stability of the ether linkages makes these compounds resistant to cleavage. Any transformation that does occur is likely to be very slow and inefficient. This metabolic inertia is a key reason why methylated glucose analogs are valuable for transport and structural studies, as they can probe specific systems without the confounding effects of being consumed in primary metabolic pathways like glycolysis. nih.gov
Role in Polysaccharide Structure and Degradation Studies (e.g., Amylopectin (B1267705) Hydrolysis)
The most prominent role of this compound in biochemical research is in the structural elucidation of polysaccharides through methylation analysis. chegg.com This classical technique is used to determine the positions of glycosidic linkages within complex carbohydrates like amylopectin, a branched polymer of glucose. tuscany-diet.netwikipedia.org
The process involves:
Exhaustive Methylation: All free hydroxyl groups in the polysaccharide are chemically converted to methoxy (B1213986) (-OCH₃) groups.
Acid Hydrolysis: The polysaccharide is broken down into its constituent methylated monosaccharides.
Analysis: The resulting methylated glucose derivatives are identified and quantified, typically by gas chromatography-mass spectrometry (GC-MS).
The identity of the methylated glucose reveals the original linkage points. In the context of amylopectin, the emergence of this compound after this procedure is highly informative: it signifies a glucose residue that was linked to other glucose units at the C1, C4, and C6 positions. nih.gov This specific linkage pattern identifies a branch point in the polysaccharide's structure. chegg.com The amount of this compound produced is proportional to the number of branch points in the original amylopectin molecule. chegg.com
Table 2: Interpretation of Methylation Analysis Products for Glucose-Based Polysaccharides
| Methylated Glucose Derivative | Original Linkage Positions in Polymer | Structural Significance |
| 2,3,4,6-Tetra-O-methyl-D-glucose | 1- | Non-reducing terminal end |
| 2,3,6-Tri-O-methyl-D-glucose | 1-, 4- | Internal residue in a linear chain |
| 2,4,6-Tri-O-methyl-D-glucose | 1-, 3- | Internal residue in a linear chain |
| This compound | 1-, 4-, 6- | Branch point |
| 2,4-Di-O-methyl-D-glucose | 1-, 3-, 6- | Branch point |
This analytical role is crucial for understanding the fine structure of starches and how their architecture affects properties like digestibility and functionality. The study of amylopectin hydrolysis by enzymes (amylases) can be coupled with methylation analysis of the remaining fragments to understand the specific bonds that the enzyme preferentially cleaves. sigmaaldrich.comresearchgate.net
Role As a Glycobiological Probe in Research Applications
Application in Metabolic Tracing and Pathway Elucidation in Isolated Systems
While not a metabolic tracer in the classical sense of tracking flux through a pathway, 2,3-Di-O-methyl-D-glucose is a critical component in the structural elucidation of complex polysaccharides, which is a prerequisite for understanding their biosynthetic pathways. Its primary application is in methylation analysis, a powerful technique to determine the glycosidic linkages within a polysaccharide.
In this method, all free hydroxyl groups of a polysaccharide are exhaustively methylated. The fully methylated polymer is then hydrolyzed, breaking the glycosidic bonds and yielding a mixture of partially methylated monosaccharides. The positions of the methyl groups on these resulting monomers correspond to the hydroxyl groups that were free in the original polymer, while the unmethylated positions indicate where the glycosidic linkages were.
The identification of this compound as a product of this analysis specifically indicates that the original D-glucose residue within the polysaccharide was substituted at both the C4 and C6 positions, signifying a branch point. By identifying and quantifying such products, researchers can piece together the intricate architecture of complex carbohydrates. This structural information is fundamental to deducing the series of enzymatic reactions—and thus the metabolic pathway—responsible for the synthesis of the polysaccharide.
Table 1: Examples of Polysaccharides Yielding this compound in Methylation Linkage Analysis
| Polysaccharide Source | Organism | Linkage Indicated by 2,3-di-O-Me-Glc |
|---|---|---|
| Mucoran (Heteropolysaccharide) | Mucor mucedo (Fungus) | (1→4, 1→6)-linked D-glucose branch point nih.govfrontiersin.orgresearchgate.net |
| Amylopectin (B1267705) (Starch component) | Potato, Corn | (1→4, 1→6)-linked D-glucose branch point dokumen.pubgoogle.com182.160.97 |
| Exopolysaccharide (LB2) | Lactobacillus helveticus | (1→4, 1→6)-linked D-glucose backbone component researchgate.netagriculturejournals.cz |
This table is interactive. Click on the headers to sort the data.
Use as a Non-Metabolizable Tracer for Transport Studies in in vitro and ex vivo Models
The utility of glucose analogs in transport studies hinges on their ability to be recognized and transported by glucose transporters (GLUTs) without being subsequently metabolized. The most widely used compound for this purpose is 3-O-methyl-D-glucose, which is transported into the cell but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.
This compound is also expected to be a non-metabolizable or poorly metabolizable glucose analog. The presence of a methyl group at the C2 position, in addition to the C3 position, would likely further hinder its recognition and phosphorylation by hexokinase. This property would theoretically make it a suitable candidate for studying glucose transport kinetics. It could be used to measure the rate of facilitated diffusion through GLUT transporters without the confounding factor of subsequent metabolic trapping.
However, while its structural properties suggest it would be a non-metabolizable tracer, its specific application for this purpose is not extensively documented in scientific literature. Its bulkier structure compared to 3-O-methyl-D-glucose might affect its affinity for and transport by different GLUT isoforms. Therefore, its potential use lies in comparative studies, possibly as a competitive inhibitor to probe the substrate specificity of glucose transporters in various in vitro (e.g., cultured cells, isolated vesicles) and ex vivo (e.g., isolated tissues) models.
Investigation of Carbohydrate-Protein Interactions
The specific interactions between carbohydrates and proteins, such as lectins and glycosidases, are fundamental to many biological processes. The hydroxyl groups of a sugar are the primary mediators of these interactions through hydrogen bonding. Chemical modification of these hydroxyls, for instance by methylation, provides a powerful tool to probe the nature of these binding events.
The methylation of hydroxyl groups on D-glucose to form this compound alters its binding properties in several ways:
Hydrogen Bonding: It removes the ability of the hydroxyls at C2 and C3 to act as hydrogen bond donors, although the oxygen atoms can still act as acceptors.
Hydrophobicity: The addition of two methyl groups increases the hydrophobicity of this face of the sugar molecule.
By comparing the binding affinity of a protein for D-glucose versus this compound, researchers can infer the importance of the C2 and C3 hydroxyls in the binding interaction. A significant decrease in binding would suggest that these hydroxyls are critical for recognition, likely acting as hydrogen bond donors. Conversely, if binding is maintained or even enhanced, it might indicate that hydrophobic interactions play a more significant role in that region of the protein's binding pocket. While specific studies detailing the use of this compound for this purpose are not abundant, the principles are well-established in the study of carbohydrate-protein interactions using a variety of methylated sugar derivatives.
Studies on Glycoprotein Biosynthesis and Modification Pathways
The biosynthesis of the glycan portions of glycoproteins is a complex, template-free process orchestrated by a suite of specific glycosyltransferases located in the endoplasmic reticulum and Golgi apparatus. Understanding these pathways requires detailed knowledge of the final glycan structure.
As in the study of polysaccharides (Section 6.1), this compound plays a crucial role as an analytical standard in the structural elucidation of N-linked and O-linked glycans. Methylation analysis of a purified glycoprotein's glycans can reveal the presence of branched glucose residues. The identification of this compound after methylation and hydrolysis signifies the existence of a glucose unit within the glycan that is linked at positions C4 and C6.
This structural finding has direct implications for understanding the biosynthetic pathway. It confirms the action of at least two different glycosyltransferases that specifically add sugar residues to the 4- and 6-positions of that glucose unit. For example, investigations into the structure of heparin, a highly sulfated glycosaminoglycan, involved methylation procedures where the identification of products like this compound helped to determine the positions of sulfate (B86663) groups and glycosidic linkages. researchgate.netresearchgate.net This information is vital for identifying the enzymes involved and characterizing the sequence of events in the modification pathway.
Furthermore, chemically synthesized this compound can serve as a synthetic building block or a reference compound in chemoenzymatic approaches aimed at constructing specific glycan structures to study the enzymes that synthesize and modify them.
Synthesis and Research Applications of Derivatives of 2,3 Di O Methyl D Glucose
Preparation of Strategically Modified Analogues for Specific Research Questions
The chemical structure of 2,3-di-O-methyl-D-glucose can be further elaborated to create derivatives with tailored properties for specific research inquiries. These modifications include the introduction of reactive handles for bioorthogonal chemistry or isotopic labels for tracking and structural analysis.
Functionalized Derivatives for Click Chemistry Applications in Biological Probing
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in glycoscience for creating complex glycoconjugates and for biological probing. sci-hub.se This high-yielding and stereospecific reaction allows for the efficient ligation of a sugar molecule to another molecule, such as a fluorescent probe, a peptide, or a larger polymer. organic-chemistry.org The core principle involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. organic-chemistry.org
While the direct functionalization of this compound with azide or alkyne groups for click chemistry applications is not extensively detailed in the available literature, the general strategies for modifying other monosaccharides are well-established and could theoretically be applied. For instance, other sugar derivatives have been successfully modified with azide or alkyne moieties to be "clicked" onto polymers like cellulose (B213188) or to form glycoconjugates. researchgate.netd-nb.info The synthesis of such derivatives of this compound would likely involve the selective protection of the hydroxyl groups, followed by the introduction of an azide or alkyne group at a specific position, creating a versatile building block for various click chemistry applications. A related compound, 2-Acetamido-2-deoxy-3,6-di-O-methyl-D-glucose, is noted in the context of click chemistry, suggesting the feasibility of such modifications on methylated glucose structures. biosynth.com
Synthesis of Labeled Derivatives for Imaging and Tracing Research (e.g., ¹³C-labeled)
Isotopically labeled carbohydrates are invaluable tools for in-depth studies of their metabolism, transport, and conformational dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of ¹³C-labeled derivatives of this compound allows researchers to trace the fate of these molecules in biological systems and to analyze the structure of larger molecules they are incorporated into.
A notable example is the synthesis of ¹³C-labeled 6-O-methylated glucosides, which serve as model compounds for studying methylcellulose (B11928114). rscf.ru In one study, the synthesis started from a fully protected methyl 2,3-di-O-benzyl-4,6-O-benzylidine-β-D-glucopyranoside. rscf.ru Through a multi-step process involving regioselective ring-opening, alkylation with [¹³C]methyl iodide, and deprotection, the researchers successfully produced β-d-Glcp6[¹³C]Me-OMe. rscf.ru This approach highlights a viable pathway for introducing a ¹³C label into a methylated glucose derivative.
The broader field of glycobiology has seen extensive use of ¹³C-labeled oligosaccharides for conformational analysis. sci-hub.se The ability to introduce ¹³C at specific locations within a sugar molecule provides crucial data on dihedral angles across glycosidic linkages, which govern the three-dimensional structure of complex carbohydrates. sci-hub.se Commercially available D-Glucose-1,2,3,4,5,6-¹³C₆ serves as a starting material for the synthesis of more complex labeled carbohydrates. biosynth.com
Table 1: Examples of Labeled Glucose Derivatives and Their Research Applications
| Labeled Derivative | Isotope | Research Application | Reference |
| β-d-Glcp6[¹³C]Me-OMe | ¹³C | Detailed analysis of conformational dynamics related to methylcellulose. | rscf.ru |
| Residue-selectively ¹³C- and ²H-labeled oligosaccharides | ¹³C, ²H | Conformational analysis of oligosaccharides using NMR to determine dihedral angles across glycosidic linkages. | sci-hub.se |
| D-Glucose-1,2,3,4,5,6-¹³C₆ | ¹³C | Starting material for the synthesis of ¹³C-labeled ribonucleosides. | biosynth.com |
| [¹⁸F]FDG (2-deoxy-[¹⁸F]-fluoro-d-glucose) | ¹⁸F | Clinical imaging tracer for positron emission tomography (PET) to visualize glucose uptake. |
Glycoconjugate Synthesis and Evaluation in Research Models
Derivatives of this compound can be incorporated into larger biomolecules, known as glycoconjugates, to study their biological functions and interactions. These synthetic glycoconjugates are instrumental in understanding carbohydrate-protein and carbohydrate-nucleic acid interactions.
Neo-Glycoprotein Formation and Antigenicity Studies in in vitro Research
Neo-glycoproteins are synthetic proteins that have been chemically modified to carry specific carbohydrate structures. They are crucial tools for investigating the antigenicity of carbohydrate epitopes and for developing diagnostic reagents. While direct studies on neo-glycoproteins containing this compound are not prominent, research on closely related structures provides a clear framework for their potential application.
For example, a neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl groups has been synthesized and used for the serodiagnosis of leprosy. This sugar is the non-reducing terminal unit of a phenolic glycolipid-I from Mycobacterium leprae. The synthesis involved coupling the sugar to bovine serum albumin (BSA), a common carrier protein. Inhibition assays with the resulting neo-glycoprotein demonstrated that the terminal 3,6-di-O-methyl-β-D-glucopyranoside is a key antigenic determinant. These studies underscore the importance of the methylation pattern for antibody recognition. The general principles of glycoconjugate synthesis, often involving the creation of a reactive handle on the sugar for coupling to a protein, are broadly applicable.
Carbohydrate-DNA/RNA Binding Studies
The interaction between carbohydrates and nucleic acids is a growing area of research. Methylation of sugars can significantly influence these interactions by altering their hydrophobicity. Studies have shown that permethylated glucose derivatives, when conjugated to oligonucleotides, can enhance the stability of the resulting DNA duplexes.
Research into carbohydrate-DNA stacking interactions has revealed that the hydrophobic effect plays a significant role. In one study, oligonucleotide conjugates with 2,3,4,6-tetramethylated glucose were found to be more stable than those with unmodified glucose. This increased stability suggests that the methyl groups contribute favorably to the stacking interactions with the DNA bases. Another study explored tethering carbohydrates, including 3-O-methyl-D-glucose, to organometallic complexes to study their binding to DNA. These findings indicate that methylated glucose derivatives like this compound could be valuable probes for investigating and modulating carbohydrate-nucleic acid interactions.
Table 2: Research Findings on Methylated Glucose Derivatives in Biomolecular Interactions
| Methylated Glucose Derivative | Interacting Biomolecule | Key Research Finding | Reference |
| 3,6-di-O-methyl-β-D-glucopyranoside | Antibodies (in human lepromatous leprosy sera) | The terminal 3,6-di-O-methyl-β-D-glucopyranoside is the major antigenic determinant. | |
| 2,3,4,6-tetramethylated glucose | DNA (oligonucleotide duplex) | Increased the stability of the DNA duplex compared to unmodified glucose, indicating favorable hydrophobic stacking interactions. | |
| 3-O-methyl-D-glucose | DNA (when tethered to an organometallic complex) | Used in the study of carbohydrate-DNA binding of organometallic complexes. |
Application in Material Science and Polymer Chemistry Research (e.g., Methylcellulose Model Studies)
In material science, this compound and its derivatives serve as important models for understanding the structure-property relationships of complex polysaccharides, particularly methylcellulose (MC). MC is a widely used cellulose ether, and its properties, such as water solubility and thermal gelation, are highly dependent on the degree and pattern of methylation of the glucose units.
To elucidate these relationships, researchers have synthesized regioselectively substituted MCs, including 2,3-di-O-MC, which has a degree of substitution (DS) of 2.0. Interestingly, studies have shown that these highly regular MCs, such as 2,3-di-O-MC and 6-O-MC, are insoluble in water. This finding suggests that a homogeneous distribution of methyl groups along the cellulose chain is not conducive to water solubility. The water solubility of commercial MC, which has a more random distribution of methyl groups, is therefore attributed to the heterogeneous substitution pattern. These model studies using well-defined methylated glucose structures are crucial for the rational design of cellulose-based materials with specific properties.
Emerging Research Directions and Future Perspectives
Advanced Computational Modeling and Molecular Dynamics Simulations of Glycosidic Structures
Computational chemistry offers powerful tools to explore the conformational dynamics of glycosidic structures, with 2,3-Di-O-methyl-D-glucose and similar methylated sugars serving as key model compounds. Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into how methylation impacts the flexibility, conformation, and interaction of carbohydrates with their environment.
A significant challenge in simulating methylated carbohydrates is the accuracy of the underlying force fields. nih.govacs.org Force fields like GROMOS, CHARMM, and GLYCAM have been developed and refined to better represent the physical properties of carbohydrates. nih.govacs.orgnih.gov The GROMOS 56ACARBO force field, for instance, has been specifically reoptimized to reproduce the relative free energies of various conformations, including those of glycosidic linkages. Recent work has focused on validating these force fields by comparing simulation results with experimental data from techniques like NMR spectroscopy. nih.govacs.org
| Parameter/Technique | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of parameters and equations used to calculate the potential energy of a system of atoms. Examples include GROMOS, CHARMM, and GLYCAM. nih.govacs.orgnih.gov | Accurate force fields are essential for realistically modeling the behavior of the methyl ether groups and their influence on the glucose ring's conformation. nih.gov |
| Torsional Angles (φ/ψ) | Define the relative orientation between two linked sugar residues, analogous to the Ramachandran plot for peptides. rsc.org | Simulations can predict how the 2- and 3-O-methyl groups restrict or alter the preferred φ and ψ angles in an oligosaccharide chain. |
| Solvation Free Energy | The energy change associated with transferring a molecule from a vacuum to a solvent (e.g., water). | Calculations help understand how methylation affects the molecule's interaction with water, which is critical for its biological function. acs.org |
| NMR Coupling Constants | Experimental values used to validate the accuracy of the conformational ensembles generated by MD simulations. nih.govacs.org | Comparing simulated and experimental data ensures the computational model is physically realistic. |
High-Throughput Screening Methodologies for Identifying Novel Interactions
High-Throughput Screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds against a specific biological target. nih.gov While direct HTS studies involving this compound are not widely published, the methodologies are highly applicable for discovering novel interactions involving this and other methylated sugars.
The primary application of HTS in this context is the identification of proteins, such as lectins or enzymes, that specifically recognize or are modulated by partially methylated glycans. researchgate.netacs.org One powerful approach is the use of carbohydrate microarrays or "chips". nih.govresearchgate.netacs.org In this method, a variety of carbohydrates, including specifically methylated structures like this compound, are immobilized on a solid surface. This chip can then be incubated with fluorescently labeled proteins to rapidly screen for binding interactions. researchgate.net This allows researchers to quickly determine the binding specificity of a protein and how methylation at different positions affects this recognition.
These HTS approaches are crucial for:
Identifying Novel Lectins: Discovering new carbohydrate-binding proteins from biological samples with specificity for methylated sugars.
Drug Discovery: Screening small molecule libraries to find compounds that can block the interaction between a methylated glycan and its binding partner, which could be relevant in pathological processes.
Enzyme Profiling: Identifying enzymes that can metabolize or modify methylated sugars.
| HTS Method | Principle | Potential Application for Methylated Glucose |
|---|---|---|
| Carbohydrate Microarrays | Immobilized glycans on a solid support are screened for interactions with labeled proteins. researchgate.netacs.org | Identifying lectins or antibodies that specifically bind to the 2,3-di-O-methylated glucose structure. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immobilized antigen (e.g., a glycoconjugate with this compound) is used to quantify a specific binding protein. amplescientific.net | Quantifying the affinity of a known interaction and screening for inhibitors. |
| Fluorescence-Based Assays | Changes in fluorescence upon binding or enzymatic activity are measured in a multi-well plate format. | Screening for inhibitors of enzymes that process methylated sugars. |
Integration with Omics Technologies in Glycomics Research
Glycomics, the comprehensive study of the entire set of glycans (the glycome) in an organism, is increasingly being integrated with other "omics" fields like proteomics and metabolomics to provide a more complete picture of biological systems. nih.govresearchgate.netacs.org Methylated sugars like this compound play a crucial role in these analyses, primarily as internal standards and in the derivatization techniques required for mass spectrometry (MS). nih.govnih.govoup.com
Mass spectrometry is a cornerstone of glycomics, but native glycans can be difficult to analyze due to their hydrophilicity and tendency to form multiple adducts. nih.govoup.com A common sample preparation technique is permethylation , where all free hydroxyl and carboxyl groups on a glycan are converted to methyl ethers and methyl esters, respectively. nih.govnih.govoup.com This derivatization makes the glycans more hydrophobic, which improves their purification and enhances their signal intensity in MS. oup.comnih.gov
In this context, partially methylated standards like this compound are invaluable for:
Validating Methods: Ensuring that the chemical methylation process is complete and does not introduce artifacts.
Structural Analysis: The fragmentation patterns of permethylated glycans in tandem MS (MS/MS) provide information about the linkage positions between monosaccharide units. nih.govnih.gov
Quantitative Glycomics: Although not used for absolute quantification itself, understanding the behavior of methylated standards helps in developing robust relative quantification strategies.
The integration of glycomic data with proteomic and metabolomic data allows researchers to build a more holistic model of cellular processes. nih.govresearchgate.net For example, by correlating changes in the glycome with changes in protein expression (proteomics) and metabolite levels (metabolomics), scientists can uncover new disease biomarkers and gain deeper insights into pathophysiology. nih.govtandfonline.com
Potential for Developing Advanced Research Tools Based on Methylated Glucose Structures
The unique chemical properties of this compound make it an excellent starting point for the development of advanced chemical biology tools. Its established use in the structural analysis of polysaccharides is a prime example. mdpi.comresearchgate.net In this classical technique, a complex polysaccharide is fully methylated, then hydrolyzed into its constituent partially methylated monosaccharides. By identifying these fragments (e.g., using GC-MS), the original linkage points in the polymer can be deduced. researchgate.netnih.govmdpi.com For example, the identification of 2,3,4,6-tetra-O-methyl-D-glucose indicates a terminal, non-reducing glucose residue, while the presence of 2,3,6-tri-O-methyl-D-glucose would indicate a residue linked through the C4 position.
Future research directions aim to build upon this foundation by creating more sophisticated tools:
Chemical Probes: By attaching fluorescent tags, biotin, or photo-crosslinkers to this compound, researchers can create probes to identify and isolate specific carbohydrate-binding proteins from complex biological mixtures.
Enzyme Substrates: Synthesizing analogs of this compound can help in the characterization of glycosyltransferases and glycosidases, allowing for the study of their substrate specificity.
Metabolic Labeling: Isotopically labeled versions of this compound could potentially be used in metabolic labeling experiments to trace the fate of partially methylated sugars in cellular pathways, although their uptake and metabolism would need to be established.
The development of these tools will be instrumental in dissecting the complex roles that specific glycan structures play in health and disease, moving beyond general structural analysis to functional investigations in living systems.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,3-Di-O-methyl-D-glucose, and how can purity be validated?
- Methodology : Synthesis typically involves selective methylation of D-glucose using methylating agents (e.g., methyl iodide) under alkaline conditions. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion. Purification via silica gel chromatography with acetone-ethyl acetate (1:1 v/v) is common. Purity is validated using gas chromatography-mass spectrometry (GC-MS) of alditol acetates, which resolves methylation patterns .
- Key Data : For example, hydrolysates of methylated derivatives yield molar ratios of this compound and 2,3,6-tri-O-methyl-D-glucose (e.g., 1:7 in oxidation-degradation experiments), confirming methylation efficiency .
Q. How can researchers distinguish between positional isomers of methylated glucose derivatives?
- Methodology : Use GC-MS analysis of per-O-methylated alditol acetates. For this compound, deuterium labeling (e.g., sodium borodeuteride reduction) identifies oxidation sites (e.g., C-6 deuteriation) and distinguishes it from other isomers like 2,4-di-O-methyl derivatives .
Advanced Research Questions
Q. What experimental and computational approaches resolve conformational ambiguities in methylated glucose derivatives?
- Methodology : Combine X-ray crystallography with density functional theory (DFT) calculations. For example, computational studies on D-glucose conformational disorder (e.g., rotational barriers of –OH groups) can be adapted to methylated analogs. Experimental validation via nuclear magnetic resonance (NMR) spectroscopy (e.g., NOE correlations) confirms dominant conformers .
- Data Contradictions : Computational predictions of low-energy structures may conflict with observed monomorphism in crystals; systematic energy minimization and crystallographic screening address discrepancies .
Q. How do oxidation-degradation pathways of this compound inform its stability in alkaline conditions?
- Methodology : Subject the compound to controlled oxidation (e.g., dimethyl sulfoxide/trifluoroacetic anhydride) followed by sodium borodeuteride reduction. Analyze degradation products via GC-MS. For example, alkaline conditions during reduction degrade oxidized residues, yielding ratios like 1:7 (2,3-di-O-methyl to 2,3,6-tri-O-methyl-D-glucose) .
- Critical Insight : The presence of deuterium at C-6 (not C-4) in degradation products confirms site-specific oxidation, guiding stability assessments .
Q. What strategies mitigate data inconsistencies in methylation analysis of complex polysaccharides containing this compound?
- Methodology : Use triplicate hydrolysis and derivatization steps to minimize variability. For example, discrepancies in molar ratios (e.g., 0.03:1 vs. 1:7) arise from incomplete oxidation or side reactions; statistical analysis (e.g., ANOVA) identifies systematic errors .
- Validation : Cross-reference results with independent techniques like enzymatic digestion or high-performance anion-exchange chromatography (HPAEC) .
Methodological Guidance Table
| Research Objective | Recommended Technique | Key Evidence |
|---|---|---|
| Synthesis validation | GC-MS of alditol acetates | |
| Conformational analysis | DFT calculations + NMR spectroscopy | |
| Stability under alkaline conditions | Controlled oxidation + deuterium labeling | |
| Resolving methylation ratios | Triplicate hydrolysis + ANOVA |
Notes for Rigorous Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
